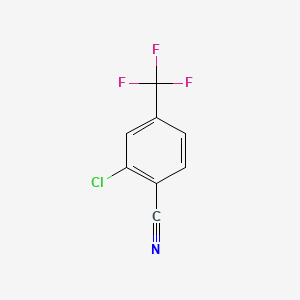

2-Chloro-4-(trifluoromethyl)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHMLBFNZKJDQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371387 | |

| Record name | 2-Chloro-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1813-33-8 | |

| Record name | 2-Chloro-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Compound Identification and Physicochemical Profile

An In-Depth Technical Guide to 2-Chloro-4-(trifluoromethyl)benzonitrile

This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis methodologies, key applications, and critical safety protocols, grounding all information in authoritative scientific data.

This compound, identified by CAS Number 1813-33-8 , is an aromatic nitrile distinguished by the presence of both a chloro and a trifluoromethyl group on the benzene ring.[1][2][3] These substitutions are not merely structural markers; they are fundamental to the compound's reactivity and utility. The trifluoromethyl group (-CF3), a potent electron-withdrawing group, significantly influences the electronic properties of the aromatic ring, enhancing the compound's stability and modifying its reactivity in subsequent synthetic steps.[4] This group is renowned in medicinal chemistry for improving the lipophilicity and metabolic stability of parent molecules, thereby enhancing the bioavailability and efficacy of active pharmaceutical ingredients (APIs).[5][6]

The compound is also known by its synonym, 3-Chloro-4-cyanobenzotrifluoride.[1][2] Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1813-33-8 | [1][2] |

| Molecular Formula | C₈H₃ClF₃N | [1][2] |

| Molecular Weight | 205.56 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 192-193 °C (lit.); 97 °C at 13 mmHg | [1][2] |

| Density | 1.389 - 1.41 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.48 - 1.484 (lit.) | [1][2] |

| Flash Point | 104.4 °C (219.9 °F) - closed cup | [2] |

Synthesis Pathway: A Strategic Overview

The synthesis of substituted benzonitriles like this compound often involves a multi-step process starting from readily available precursors. While specific proprietary methods may vary, a common and logical synthetic strategy for a related isomer, 4-chloro-2-trifluoromethylbenzonitrile, has been outlined in the patent literature.[7] This general approach, involving nitration, reduction, diazotization, and cyanation, provides a validated framework for understanding the production of this class of compounds.

The causality behind this sequence is critical:

-

Nitration: This initial step introduces a nitro group onto the aromatic ring, which serves as a precursor to the amine.

-

Reduction: The nitro group is then reduced to an aniline derivative. This amine is essential for the subsequent diazotization reaction.

-

Diazotization & Halogenation/Bromination: The aniline is converted into a diazonium salt, a highly versatile intermediate. This salt can then be subjected to a Sandmeyer-type reaction to introduce a halide (e.g., bromide), which is a good leaving group for the final cyanation step.

-

Cyanation: The final step involves the displacement of the halide with a cyanide group, typically using a cyanide salt like cuprous cyanide, to yield the target benzonitrile.[7]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 97 1813-33-8 [sigmaaldrich.com]

- 3. This compound | 1813-33-8 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. innospk.com [innospk.com]

- 6. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 7. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

2-Chloro-4-(trifluoromethyl)benzonitrile physical and chemical properties

An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)benzonitrile: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal and agricultural chemistry, fluorinated organic compounds are indispensable building blocks. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl (CF₃) group, can profoundly enhance the physicochemical and biological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to target proteins. This compound, a trifunctional aromatic compound, represents a cornerstone intermediate in this field. Its unique electronic and steric properties, conferred by the chloro, trifluoromethyl, and nitrile groups, make it a highly versatile and reactive scaffold for the synthesis of complex, high-value molecules.

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis, an exploration of its chemical reactivity, and an examination of its critical role in the development of pharmaceuticals and agrochemicals. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into the practical application of this pivotal chemical intermediate.

Core Physical and Chemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis, dictating choices in reaction conditions, solvents, and purification methods. This compound is typically a colorless to light yellow liquid under standard conditions.[1] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1813-33-8 | [1] |

| Molecular Formula | C₈H₃ClF₃N | [1] |

| Molecular Weight | 205.56 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | 1.389 - 1.41 g/mL at 25 °C | [1] |

| Boiling Point | 192-193 °C (lit.); 97 °C at 13 mmHg | [1] |

| Refractive Index | n20/D 1.4840 (lit.) | |

| Flash Point | 104.4 °C (219.9 °F) - closed cup | |

| Synonyms | 3-Chloro-4-cyanobenzotrifluoride | [1] |

| InChI Key | GEHMLBFNZKJDQM-UHFFFAOYSA-N | |

| SMILES | FC(F)(F)c1ccc(C#N)c(Cl)c1 |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. While specific spectra are proprietary to manufacturers, the expected characteristics can be reliably predicted based on the molecular structure and data from analogous compounds.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing three signals in the aromatic region (typically δ 7.5-8.0 ppm). The protons on the benzene ring will exhibit splitting patterns (doublets and doublet of doublets) due to coupling with each other. The specific chemical shifts are influenced by the electronic effects of the three substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons, the nitrile carbon (C≡N), and the trifluoromethyl carbon (-CF₃). The nitrile carbon typically appears around δ 115-120 ppm. The carbon of the -CF₃ group will be observed as a characteristic quartet due to one-bond coupling with the three fluorine atoms, with a chemical shift around δ 120-125 ppm.[1] The aromatic carbons will appear in the δ 125-140 ppm range, with their specific shifts influenced by the attached substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

-

C≡N Stretch: A sharp, medium-intensity peak around 2220-2240 cm⁻¹.

-

C-F Stretch: Strong, characteristic absorptions in the 1100-1350 cm⁻¹ region.

-

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ range.

-

C-Cl Stretch: A band in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z 205. The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity approximately one-third that of the M⁺ peak. Common fragmentation patterns would involve the loss of Cl, CN, or CF₃ groups.

Synthesis Pathway: The Sandmeyer Reaction

The most logical and industrially relevant method for synthesizing this compound is via the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a variety of functionalities, including nitriles.[3][4] The precursor for this synthesis is 2-chloro-4-(trifluoromethyl)aniline. The process involves two key stages: diazotization of the aniline followed by cyanation catalyzed by a copper(I) salt.

Representative Experimental Protocol

Disclaimer: This protocol is a representative method based on established chemical principles for the Sandmeyer reaction and should be adapted and optimized by experienced chemists with appropriate safety precautions.

Step 1: Diazotization of 2-Chloro-4-(trifluoromethyl)aniline

-

In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add 2-chloro-4-(trifluoromethyl)aniline (1.0 eq) to an aqueous solution of hydrochloric acid (approx. 3.0 eq).

-

Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in cold water.

-

Add the sodium nitrite solution dropwise to the aniline slurry, ensuring the temperature is strictly maintained between 0-5 °C. The causality here is critical: diazonium salts are thermally unstable and can decompose, potentially explosively, at higher temperatures. The slow, controlled addition prevents localized heating and ensures complete conversion.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure the formation of the 2-chloro-4-(trifluoromethyl)benzenediazonium chloride solution is complete.

Step 2: Sandmeyer Cyanation

-

In a separate reaction vessel, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium cyanide (NaCN) (1.3 eq) in water. This forms a soluble cyanocuprate(I) complex, which is the active catalytic species.

-

Warm the copper cyanide solution to approximately 60-70 °C.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot copper cyanide solution. Vigorous evolution of nitrogen gas (N₂) will be observed. The rate of addition must be controlled to manage the effervescence. This step is the core of the Sandmeyer reaction, where the diazonium group is replaced by the nitrile group.[3]

-

After the addition is complete, heat the reaction mixture (e.g., to 80 °C) for 1-2 hours to ensure the reaction goes to completion.

-

Cool the mixture to room temperature and extract the product with an appropriate organic solvent (e.g., toluene or dichloromethane).

-

Wash the organic layer with aqueous sodium hydroxide solution to remove any hydrogen cyanide traces and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its three functional groups. The electron-withdrawing nature of both the -CF₃ and -C≡N groups significantly influences the reactivity of the aromatic ring and the attached chlorine atom.[5]

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be readily converted into other key functionalities, such as carboxylic acids and primary amines.

-

Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield 2-chloro-4-(trifluoromethyl)benzoic acid, a valuable intermediate for pharmaceuticals and agrochemicals.[6][7] Acid-catalyzed hydrolysis typically involves heating the nitrile in a strong aqueous acid like sulfuric acid.[7]

-

Reduction to Benzylamine: The nitrile can be reduced to 2-chloro-4-(trifluoromethyl)benzylamine. This transformation is commonly achieved via catalytic hydrogenation using catalysts like Raney Nickel in the presence of ammonia or using chemical reducing agents such as lithium aluminum hydride (LiAlH₄).[8] This resulting benzylamine is a common building block in drug discovery.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr). The powerful electron-withdrawing effects of the para-CF₃ group and the ortho-C≡N group stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the displacement of the chloride ion by a nucleophile. This allows for the introduction of a wide range of substituents, such as amines, alkoxides, and thiolates, at the C2 position.

Note: The DOT script above is a template. For actual rendering, image paths for chemical structures would be needed.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Applications in Research and Development

This compound serves as a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[5] The trifluoromethyl group is a bioisostere for other groups and can significantly improve a drug candidate's profile.

Pharmaceutical Synthesis

This intermediate is particularly valuable for creating molecules targeting a range of diseases. For instance, the structurally related 4-chloro-2-(trifluoromethyl)benzonitrile is a known intermediate in the synthesis of bicalutamide, a non-steroidal anti-androgen used to treat prostate cancer. By analogy, this compound can be used to construct novel kinase inhibitors, receptor antagonists, or other therapeutic agents where the specific substitution pattern is desired for optimal target engagement.

Agrochemical Synthesis

In the agrochemical sector, this compound is used to develop modern pesticides and herbicides.[9] The trifluoromethyl group often enhances the efficacy and environmental persistence of the final product. For example, the related compound 2-chloro-4-(trifluoromethyl)phenol is a precursor to the fungicide Flufenoxystrobin. This phenol could potentially be synthesized from this compound via hydrolysis of the nitrile to a carboxylic acid, followed by a Curtius rearrangement and hydrolysis, or via direct nucleophilic substitution of the chloro group with a protected hydroxylamine followed by reduction and hydrolysis, although a more direct route from a different starting material is likely used in industry. The benzonitrile itself can be a precursor to a variety of heterocyclic structures common in agrochemicals.

Illustrative Synthetic Application

The following diagram illustrates a plausible, albeit hypothetical, pathway where this compound is used to synthesize a complex heterocyclic molecule, a scaffold common in modern drug discovery.

Caption: Plausible synthetic route to a bioactive molecule.

Safety and Handling

As with any active chemical reagent, proper handling of this compound is paramount for laboratory safety. It is classified as a combustible liquid and is harmful if swallowed or in contact with skin. It also causes skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from strong oxidizing agents and sources of ignition.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

References

- Sandmeyer reaction. Wikipedia. [Link]

- Supporting Information for - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]

- Sandmeyer Trifluoromethyl

- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]

- Sandmeyer Reaction.

- Exploring 4-Chloro-2-(trifluoromethyl)benzonitrile: Properties and Applications. Ningbo Inno Pharmchem Co.,Ltd. [Link]

- 2-Chloro-4-fluorobenzonitrile. NIST WebBook. [Link]

- Benzonitrile at BMRB. Biological Magnetic Resonance Bank. [Link]

- Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.

- Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.

- A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline. Quick Company. [Link]

- Synthetic method of 2-trifluoromethyl benzamide.

- Preparation method of 2-trifluoromethyl benzoic acid.

- Synthesis of 2-chloro-4-nitrobenzonitrile. PrepChem.com. [Link]

- Preparation method of 2,4, 6-trifluorobenzylamine.

- 2-Chlorobenzonitrile. PubChem - NIH. [Link]

- 2-Chloro-4-fluoro-5-(trifluoromethyl)benzonitrile. PubChem. [Link]

- The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

- Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.

Sources

- 1. rsc.org [rsc.org]

- 2. 2-CHLORO-5-(TRIFLUOROMETHYL)BENZONITRILE(328-87-0) 1H NMR spectrum [chemicalbook.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 7. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

2-Chloro-4-(trifluoromethyl)benzonitrile molecular structure and weight

An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)benzonitrile: Synthesis, Reactivity, and Application in Modern Agrochemicals

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development and agrochemical science. It details the molecular characteristics, synthesis, and critical applications of this compound (CAS No. 1813-33-8), a versatile chemical intermediate. The narrative emphasizes the causal relationships behind its synthetic utility and its role in the development of high-value agricultural fungicides.

Section 1: Core Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic nitrile featuring both a chloro and a trifluoromethyl group. These substituents profoundly influence the molecule's electronic properties and reactivity, making it a valuable building block in multi-step organic synthesis.[1] The trifluoromethyl group, a common feature in modern pharmaceuticals and agrochemicals, is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2]

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1813-33-8 | [3][4][5] |

| Molecular Formula | C₈H₃ClF₃N | [3][5] |

| Molecular Weight | 205.56 g/mol | [3][4][5] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Density | 1.389 g/mL at 25 °C | [4] |

| Boiling Point | 192-193 °C (lit.) | [4] |

| Flash Point | 104.4 °C (closed cup) | [4] |

| Refractive Index | n20/D 1.4840 (lit.) | [4] |

| Synonyms | 3-Chloro-4-cyanobenzotrifluoride | [3][4] |

Section 2: Synthesis and Chemical Reactivity

The synthesis of this compound is most effectively achieved via the Sandmeyer reaction, a robust and widely utilized method for converting aromatic amines into various functional groups via a diazonium salt intermediate.[6][7] This pathway offers a reliable route from readily available aniline precursors.

Synthetic Workflow: The Sandmeyer Reaction

The logical pathway begins with 2-Amino-5-chlorobenzotrifluoride. This precursor undergoes diazotization in the presence of a nitrite source and a strong acid at low temperatures to form a transient diazonium salt. This salt is then immediately treated with a copper(I) cyanide catalyst, which facilitates the substitution of the diazonium group with a nitrile group, yielding the final product. The choice of a copper(I) catalyst is critical as it initiates the radical-nucleophilic aromatic substitution mechanism that defines this reaction.[6]

Caption: Synthetic workflow for this compound via the Sandmeyer reaction.

Chemical Reactivity and Downstream Transformations

The utility of this compound as an intermediate is derived from the reactivity of its functional groups.

-

Nucleophilic Aromatic Substitution (SₙAr): The aromatic ring is electron-deficient due to the powerful electron-withdrawing effects of both the nitrile (-CN) and trifluoromethyl (-CF₃) groups. This activates the chlorine atom for nucleophilic aromatic substitution, allowing for its displacement by various nucleophiles such as amines and thiols.[1] This reactivity is fundamental to its use in building more complex molecular scaffolds.

-

Nitrile Group Transformations: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine (e.g., aminomethyl group). This flexibility allows for the introduction of diverse functionalities required for biological activity.

Section 3: Application in Agrochemicals - The Synthesis of SDHI Fungicides

A prominent application of this compound is as a key building block in the synthesis of modern pyrazole carboxamide fungicides.[6] These agrochemicals are highly effective against a range of plant pathogenic fungi.

Role as a Precursor to Fungicide Scaffolds

In the synthesis of these fungicides, the benzonitrile is typically converted into a corresponding aniline derivative, such as 2-chloro-4-(trifluoromethyl)aniline. This is achieved through the reduction of the nitrile group. This aniline is then coupled with a substituted pyrazole carboxylic acid to form the final pyrazole carboxamide active ingredient. This modular approach allows for the creation of large libraries of compounds for screening and optimization.

Mechanism of Action: Succinate Dehydrogenase Inhibition

Pyrazole carboxamide fungicides function by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi.[3][8][9]

-

Target: Succinate Dehydrogenase (Complex II).

-

Process Disrupted: The Tricarboxylic Acid (TCA) Cycle and Oxidative Phosphorylation.

-

Mechanism: SDH is responsible for oxidizing succinate to fumarate in the TCA cycle and transferring electrons to the electron transport chain. By binding to the ubiquinone binding site (Qp site) of the SDH enzyme complex, these fungicides block this electron transfer.[3][7][8]

-

Result: The blockage of electron flow halts cellular respiration, depriving the fungal cells of ATP (energy). This cessation of energy production leads to the inhibition of fungal growth and ultimately cell death.

Caption: Mechanism of action of SDHI fungicides on the fungal mitochondrial respiratory chain.

Section 4: Experimental Protocols

The following protocols are provided for illustrative purposes and should be adapted and optimized by experienced synthetic chemists with appropriate safety precautions in a laboratory setting.

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is a representative procedure based on established methodologies for the Sandmeyer reaction.[6][8]

-

Diazotization:

-

In a three-neck flask equipped with a mechanical stirrer and thermometer, suspend 2-Amino-5-chlorobenzotrifluoride (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C using an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1 eq) in water.

-

Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the internal temperature is maintained below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Cyanation:

-

In a separate reaction vessel, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. A significant evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature, then heat to 50-60 °C for 1-2 hours until gas evolution ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., dichloromethane or toluene).

-

Wash the combined organic layers sequentially with aqueous sodium hydroxide and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound as a clear liquid.

-

Section 5: Safety and Handling

This compound is a combustible liquid and should be handled with care.[4] It is harmful if swallowed or in contact with skin and can cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials and sources of ignition.

Section 6: References

-

Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). PubMed. Available at: [Link]

-

Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. (n.d.). ACS Publications. Available at: [Link]

-

Sandmeyer reaction. (n.d.). Wikipedia. Available at: [Link]

-

Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. (n.d.). Semantic Scholar. Available at: [Link]

-

1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. (n.d.). ACS Publications. Available at: [Link]

-

This compound. (n.d.). Pharmaffiliates. Available at: [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). NIH. Available at: [Link]

-

2-Chloro-4-fluorobenzonitrile: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). PubMed. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Available at: [Link]

-

194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). [Source document not fully available].

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). NIH. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 5. scbt.com [scbt.com]

- 6. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-4-(trifluoromethyl)benzonitrile

This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-Chloro-4-(trifluoromethyl)benzonitrile, focusing on its solubility and stability. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond mere data presentation to explain the underlying scientific principles and provide robust, field-proven methodologies for characterization.

Introduction: A Pivotal Intermediate

This compound (CAS No. 1813-33-8) is a highly functionalized aromatic compound of significant interest in the chemical and pharmaceutical industries.[1] Its unique structure, featuring a chloro group, a nitrile moiety, and an electron-withdrawing trifluoromethyl (CF3) group, makes it a versatile intermediate for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1][2] The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability and lipophilicity in drug candidates, making this benzonitrile derivative a valuable building block.[2]

A thorough understanding of the solubility and stability of this intermediate is paramount for its effective use. Solubility dictates the choice of solvent systems for reactions, purification, and formulation, while stability data informs safe storage conditions, handling procedures, and predicts potential degradation pathways that could impact the purity and efficacy of downstream products. This guide provides the theoretical framework and practical protocols to empower researchers to fully characterize this critical reagent.

Physicochemical Profile

The fundamental properties of this compound provide the basis for understanding its behavior in various systems. These characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1813-33-8 | [1][3] |

| Molecular Formula | C₈H₃ClF₃N | [1] |

| Molecular Weight | 205.56 g/mol | [3] |

| Appearance | Colorless to light yellow clear liquid or fused solid | [1][4] |

| Density | ~1.389 - 1.41 g/mL at 25 °C | [1][3] |

| Boiling Point | 192-193 °C (lit.) | [3] |

| Refractive Index | n20/D 1.4840 (lit.) | [3] |

| Synonyms | 3-Chloro-4-cyanobenzotrifluoride | [1] |

Solubility Profile: A Predictive and Practical Approach

Solubility is a critical parameter that influences every stage of chemical development, from reaction kinetics to formulation. The structural features of this compound—a largely nonpolar aromatic core with a highly polar nitrile group—suggest a complex solubility profile. The potent electron-withdrawing nature of the CF₃ group and the chlorine atom reduces the electron density of the aromatic ring, influencing its interactions with various solvents.

Theoretical Considerations

-

Aqueous Solubility: The molecule is expected to have very low solubility in water. The dominant hydrophobic character of the substituted benzene ring and the lipophilic CF₃ group far outweighs the modest hydrophilic contribution of the nitrile group. A related compound, 2-chloro-5-(trifluoromethyl)benzonitrile, is described as not mixing well with water.[5]

-

Organic Solvent Solubility: Higher solubility is anticipated in a range of organic solvents. Polar aprotic solvents like DMSO and DMF should be effective due to their ability to interact with the nitrile dipole. Chlorinated solvents such as dichloromethane and chloroform are also likely to be good solvents. Alcohols like methanol and ethanol may offer moderate solubility.[]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method (OECD Guideline 105) is the gold standard for determining the solubility of a compound. The causality behind this choice rests on its ability to allow the system to reach thermodynamic equilibrium, providing a true measure of saturation solubility.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a precisely known volume of the desired solvent (e.g., water, pH 7.4 buffer, methanol, acetonitrile). The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the minimum time required.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved material settle. Centrifuge the samples at high speed to pellet any remaining suspended solid. This step is critical to avoid aspirating solid material, which would artificially inflate the measured concentration.

-

Sampling: Carefully withdraw a clear aliquot from the supernatant of each vial.

-

Dilution: Dilute the aliquot with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as the RP-HPLC-UV protocol described in Section 5.0, to determine the concentration of the dissolved compound.

Visualization: Solubility Determination Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Profile: Ensuring Compound Integrity

Stability testing is essential for defining storage conditions, shelf-life, and potential degradation products. A systematic approach, starting with forced degradation (stress testing), provides critical insights into the molecule's inherent liabilities.

Key Degradation Pathways

-

Hydrolysis: The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions, which would convert it first to an amide and subsequently to a carboxylic acid.

-

Photolysis: Aromatic systems can absorb UV radiation, potentially leading to photochemical degradation. The ICH Q1B guideline provides a standardized approach for assessing this.[7][8]

-

Oxidation: While the molecule is generally stable, strong oxidizing conditions could potentially lead to degradation. The electron-deficient ring is relatively resistant to oxidation, but it is a necessary stress condition to test.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are designed to accelerate decomposition to identify likely degradation products and validate the stability-indicating power of the analytical method.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl. Heat at a controlled temperature (e.g., 60-80 °C) for a set period (e.g., 24 hours).

-

Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH. Keep at room temperature or heat gently, as base-catalyzed nitrile hydrolysis can be rapid.

-

Oxidation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a set period.

-

Thermal Stress: Store the stock solution and a sample of the neat compound in a temperature-controlled oven (e.g., 80 °C).

-

Photostability: Expose the stock solution and a sample of the neat compound to a light source specified in ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[7] A dark control sample, wrapped in aluminum foil, must be stored under the same temperature conditions.[8]

-

-

Sample Analysis: At appropriate time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples, including a non-degraded control, by a stability-indicating HPLC method (see Section 5.0).

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector to ensure no co-eluting degradants.

Visualization: Stability Testing Decision Logic

Caption: Decision workflow for systematic stability assessment.

Analytical Methodology for Quantification

A robust, validated analytical method is the cornerstone of accurate solubility and stability determination. Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the method of choice for this type of small molecule.

Rationale for Method Selection

The nonpolar nature of this compound makes it an ideal candidate for retention on a nonpolar stationary phase (like C18). Its aromatic structure contains a chromophore that allows for sensitive detection by UV absorbance. A PDA detector is highly recommended as it provides spectral data, which is invaluable for assessing peak purity during stability studies.

Protocol: RP-HPLC-UV Method Development

-

Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). This provides a good balance of resolution and backpressure.

-

Mobile Phase Preparation:

-

Aqueous (A): HPLC-grade water with 0.1% formic acid or trifluoroacetic acid. The acid improves peak shape for aromatic compounds.

-

Organic (B): Acetonitrile or Methanol. Acetonitrile is often preferred for its lower UV cutoff and viscosity.

-

-

Wavelength Selection: Dissolve the compound in the mobile phase and acquire a UV spectrum using the PDA detector. Select the wavelength of maximum absorbance (λmax) for quantification to ensure the highest sensitivity.

-

Gradient Elution Development:

-

Begin with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention time.

-

Optimize the gradient around the elution point to ensure the peak is sharp and well-separated from any impurities or degradants. A typical starting point might be a linear gradient from 40% to 90% B over 15 minutes.

-

-

System Suitability: Before each run, inject a standard solution multiple times to verify system performance. Key parameters include:

-

Tailing Factor: Should be between 0.8 and 1.5.

-

Theoretical Plates: Should be >2000.

-

Relative Standard Deviation (RSD) of Peak Area: Should be <2% for replicate injections.

-

-

Calibration: Prepare a series of calibration standards of known concentrations and inject them to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) of >0.999.

Visualization: Analytical Workflow

Caption: Standard workflow for HPLC-based sample quantification.

Conclusion and Recommendations

This compound is a stable compound under standard laboratory conditions, but its integrity relies on a proper understanding of its potential liabilities.[1] Its solubility is expected to be low in aqueous media and high in common organic solvents. The nitrile functionality represents the most probable site for hydrolytic degradation, particularly under basic conditions.

Recommendations:

-

Storage: Store the material at room temperature in a dry, well-sealed container to protect it from moisture.[1][4]

-

Handling: Avoid contact with strong acids, strong bases, and potent oxidizing agents.[5]

-

Experimental Design: Always use a validated, stability-indicating analytical method for quantification in solubility and stability studies to ensure that the parent compound is being measured accurately, free from interference from any potential degradants.

By employing the systematic, protocol-driven approach outlined in this guide, researchers can confidently determine the solubility and stability characteristics of this compound, ensuring its successful application in complex synthetic and developmental workflows.

References

- Xing Technologies. Exploring 4-Chloro-2-(trifluoromethyl)

- PubChem. 2-Chloro-4-fluoro-5-(trifluoromethyl)benzonitrile. [Link]

- Ministry of the Environment, Japan. Analytical Methods. [Link]

- European Medicines Agency (EMA). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

- PubChem. 2-Chloro-4-fluorobenzonitrile. [Link]

- PubChem. 2-Fluoro-4-(trifluoromethyl)benzonitrile. [Link]

- Wikipedia. 4-Chlorobenzotrifluoride. [Link]

- PubChem. 2-(Trifluoromethyl)benzonitrile. [Link]

- International Council for Harmonisation (ICH). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

- Cheméo. Chemical Properties of Benzonitrile, 4-(chloromethyl)- (CAS 874-86-2). [Link]

- Agency for Toxic Substances and Disease Registry (

- NIST. 2-Fluoro-4-(trifluoromethyl)benzonitrile. [Link]

- LookChem. This compound manufacturers and suppliers in india. [Link]

- CP Lab Safety. Laboratory Chemicals, this compound, 5g, Each. [Link]

- NIST. Benzonitrile, 2-chloro-. [Link]

- ResearchGate. Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 2-Chloro-4-(trifluoromethyl)benzonitrile

This guide provides a comprehensive overview of the essential safety and handling protocols for 2-Chloro-4-(trifluoromethyl)benzonitrile, a versatile intermediate compound widely utilized in pharmaceutical and agrochemical research and development.[1] Adherence to these protocols is critical for ensuring the safety of laboratory personnel and the integrity of research outcomes. This document is intended for researchers, scientists, and drug development professionals.

Section 1: Compound Identification and Properties

This compound, also known as 3-Chloro-4-cyanobenzotrifluoride, is an aromatic nitrile that serves as a key building block in organic synthesis.[1] Its unique molecular structure, featuring a trifluoromethyl group, enhances its reactivity and selectivity in various chemical reactions, making it a valuable component in the synthesis of novel compounds with potential biological activity.[1]

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a compound is the foundation of its safe handling. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1813-33-8 | , |

| Molecular Formula | C₈H₃ClF₃N | |

| Molecular Weight | 205.56 g/mol | , |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 97 °C at 13 mmHg; 192-193 °C (lit.) | , |

| Density | 1.389 g/mL at 25 °C (lit.); 1.41 g/cm³ | , |

| Refractive Index | n20/D 1.4840 (lit.) | |

| Flash Point | 104.4 °C (219.9 °F) - closed cup | |

| Storage Class | 10 - Combustible liquids |

Section 2: Hazard Identification and GHS Classification

Understanding the potential hazards associated with this compound is paramount. While specific GHS classification for this exact compound is not uniformly available across all sources, data from structurally similar compounds and supplier safety data sheets indicate the following potential hazards.

GHS Hazard Statements

Based on available data for related compounds, this compound should be handled as a substance that:

-

Causes skin irritation.[2]

-

Causes serious eye irritation.[3]

-

May be harmful if swallowed, in contact with skin, or if inhaled.[3][4]

The following diagram illustrates the logical flow from hazard identification to the implementation of control measures.

Caption: Logical relationship between chemical hazards and required PPE.

Section 5: First-Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible. [2][5] |

| Skin Contact | Immediately flush the contaminated skin with plenty of soap and water. [2][5]Remove contaminated clothing. If skin irritation occurs, get medical advice/attention. [2] |

| Eye Contact | Immediately wash (irrigate) the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids. [5]Get medical attention immediately. [5] |

| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately. [6]If the person is conscious, rinse their mouth with water. [3] |

Section 6: Storage and Handling Procedures

Proper storage and handling are essential to maintain the stability of the compound and prevent accidental release.

Handling

-

Avoid contact with skin, eyes, and clothing. [3]* Do not breathe vapors or mists. [3]* Wash hands thoroughly after handling. [2]* Keep away from incompatible materials such as strong oxidizing agents, acids, and bases. [2][7]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place. [2][3]* The compound should be stored at room temperature. [1]* Store away from heat, sparks, and open flames as it is a combustible liquid. [4]

Section 7: Spill and Disposal Considerations

Spill Response

-

Evacuate: Clear the area of all personnel.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

-

Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.

-

Clean: Decontaminate the spill area.

Waste Disposal

-

Dispose of contents and container in accordance with local, regional, and national regulations. [2][3]* This material and its container must be disposed of as hazardous waste. [7]

References

- NIOSH | CDC. First Aid Procedures for Chemical Hazards. [Link]

Sources

An In-Depth Technical Guide to 2-Chloro-4-(trifluoromethyl)benzonitrile: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-4-(trifluoromethyl)benzonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. We will delve into its chemical identity, synthesis, reactivity, and significant applications, offering field-proven insights and detailed experimental protocols.

Chemical Identity and Properties

This compound is a substituted aromatic nitrile. Its structure features a benzene ring substituted with a chloro group at the 2-position, a trifluoromethyl group at the 4-position, and a nitrile group at the 1-position.

Synonyms: The most common synonym for this compound is 3-Chloro-4-cyanobenzotrifluoride .

A comprehensive list of its identifiers and key physical properties is provided in the table below.

| Identifier | Value | Reference |

| CAS Number | 1813-33-8 | |

| Molecular Formula | C₈H₃ClF₃N | |

| Molecular Weight | 205.56 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 192-193 °C | |

| Density | 1.389 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4840 | |

| Flash Point | 104.4 °C (closed cup) |

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns indicative of the substitution on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the nitrile carbon, and the carbon of the trifluoromethyl group. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from a readily available substituted toluene. A plausible and industrially relevant synthetic route involves the Sandmeyer reaction, a versatile method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[2][3][4]

Conceptual Synthetic Pathway

Caption: Conceptual synthetic pathway for this compound.

Detailed Experimental Protocol (Adapted from related syntheses)

This protocol is a representative example and may require optimization based on laboratory conditions and available equipment.

Step 1: Amination of 3,4-Dichlorobenzotrifluoride

The initial step involves the nucleophilic aromatic substitution of a chlorine atom with an amino group.

-

Reaction: 3,4-Dichlorobenzotrifluoride is reacted with a source of ammonia, such as aqueous ammonia or an ammonia equivalent, under pressure and at elevated temperatures. A copper catalyst is often employed to facilitate this transformation.

-

Rationale: The electron-withdrawing nature of the trifluoromethyl and nitrile groups activates the aromatic ring towards nucleophilic attack. The chloro group at the 4-position is more susceptible to substitution than the one at the 3-position due to the combined electronic effects.

Step 2: Diazotization of 2-Amino-4-(trifluoromethyl)benzonitrile

The resulting aminobenzonitrile is then converted to its corresponding diazonium salt.

-

Procedure: 2-Amino-4-(trifluoromethyl)benzonitrile is dissolved in a mineral acid (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature.

-

Causality: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and the mineral acid) at low temperatures leads to the formation of a relatively stable diazonium salt. Maintaining a low temperature is crucial to prevent the premature decomposition of the diazonium salt.

Step 3: Sandmeyer Reaction

The diazonium salt is then reacted with a copper(I) chloride catalyst to introduce the chloro group.

-

Procedure: The cold diazonium salt solution is slowly added to a solution of copper(I) chloride. The reaction is typically accompanied by the evolution of nitrogen gas.

-

Mechanism: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[2] A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then abstracts a chlorine atom from a copper(II) chloride species, regenerating the copper(I) catalyst.

Work-up and Purification:

Following the reaction, the mixture is typically extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by distillation or chromatography to yield pure this compound.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is primarily dictated by the interplay of its three functional groups: the nitrile, the chloro substituent, and the trifluoromethyl group.

Nucleophilic Aromatic Substitution

The presence of the strongly electron-withdrawing trifluoromethyl and nitrile groups activates the aromatic ring towards nucleophilic aromatic substitution (SNAг). This makes the chloro group susceptible to displacement by a variety of nucleophiles.

Caption: General scheme for nucleophilic aromatic substitution on this compound.

Experimental Protocol: Nucleophilic Substitution with an Amine

-

Procedure: To a solution of this compound in a suitable aprotic polar solvent (e.g., DMSO, DMF), add the desired amine and a non-nucleophilic base (e.g., potassium carbonate). The reaction mixture is then heated.

-

Rationale: The aprotic polar solvent helps to solvate the cation of the base, increasing the nucleophilicity of the amine. The base is necessary to deprotonate the amine after it has added to the aromatic ring, facilitating the elimination of the chloride ion. Heating is often required to overcome the activation energy of the reaction.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the aromatic ring can also participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions.[5][6][7][8] These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Experimental Workflow: Suzuki Coupling

Caption: A typical workflow for a Suzuki cross-coupling reaction.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block in the synthesis of a variety of biologically active molecules. The trifluoromethyl group is a common motif in modern pharmaceuticals and agrochemicals, as it can enhance properties such as metabolic stability, lipophilicity, and binding affinity.

Synthesis of Anti-Androgens

This class of compounds is crucial in the treatment of prostate cancer. While not a direct precursor, the structurally related 4-amino-2-(trifluoromethyl)benzonitrile is a key intermediate in the synthesis of the anti-androgen drug Bicalutamide . The synthesis of this intermediate often starts from precursors similar to this compound.

Development of Antitubercular Agents

The scaffold of this compound is found in molecules investigated as potential treatments for tuberculosis. The combination of the chloro, trifluoromethyl, and nitrile groups provides a platform for the synthesis of diverse libraries of compounds for screening against Mycobacterium tuberculosis.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.[9][10]

-

Health Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling this compound. A respirator may be necessary if working in a poorly ventilated area.

-

Storage: Store in a well-ventilated, dry, and cool place in a tightly sealed container.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this chemical.[9][10]

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a powerful tool for medicinal and process chemists. A thorough understanding of its synthesis, reactivity, and safe handling is essential for its effective utilization in research and development.

References

- Supporting Information for a scientific article. (URL not provided)

- Supporting Information for - The Royal Society of Chemistry. (URL: [Link])

- Electronic Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

- Sandmeyer reaction - Wikipedia. (URL: [Link])

- Sandmeyer Trifluoromethylation - Organic Chemistry Portal. (URL: [Link])

- Sandmeyer-Reaktion - ResearchG

- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])

- Sandmeyer Reaction Mechanism - BYJU'S. (URL: [Link])

- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (URL: [Link])

- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (URL: [Link])

- Process for producing 2,4-dichlorobenzotrifluoride - Google P

- (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (URL: [Link])

- material safety data sheet - Capot Chemical. (URL: [Link])

- Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (URL: [Link])

- Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google P

- Nucleophilic Substitution in Synthesis: Amines - Chemistry LibreTexts. (URL: [Link])

- Primary Amine Nucleophilic Addition to Nitrilium Closo-Dodecaborate [B12H11NCCH3]−: A Simple and Effective Route to the New BNCT Drug Design - NIH. (URL: [Link])

- Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm.

- Nucleophilic substitution of haloalkanes with cyanide ions - chemrevise.org. (URL: [Link])

Sources

- 1. rsc.org [rsc.org]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. researchgate.net [researchgate.net]

- 6. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]

- 7. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Discovery and history of 2-Chloro-4-(trifluoromethyl)benzonitrile

An In-Depth Technical Guide to 2-Chloro-4-(trifluoromethyl)benzonitrile: Emergence, Synthesis, and Applications

Abstract

This compound, with CAS Number 1813-33-8, is a highly functionalized aromatic compound that has become a cornerstone intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its strategic combination of a nitrile group, a chloro substituent, and an electron-withdrawing trifluoromethyl group imparts unique reactivity and makes it a valuable building block for modern chemical synthesis. This guide provides a comprehensive overview of the historical context of its development, the evolution of its synthetic methodologies, its key physicochemical properties, and its significant applications, tailored for researchers, chemists, and professionals in drug development.

Historical Context: The Convergence of Synthetic Innovation

The "discovery" of this compound is not attributable to a single breakthrough but rather to the logical culmination of advances in two distinct areas of organic chemistry: the development of reliable aromatic transformations and the burgeoning field of fluorine chemistry.

The Legacy of the Sandmeyer Reaction

The foundational chemistry enabling the synthesis of aryl nitriles from anilines was established in 1884 by Swiss chemist Traugott Sandmeyer.[2][3] While attempting to synthesize phenylacetylene, he discovered that treating an aryl diazonium salt with copper(I) salts could efficiently yield aryl halides.[2][3] This method, now known as the Sandmeyer reaction, was soon extended to include cyanation, using copper(I) cyanide to convert aryl diazonium salts into the corresponding benzonitriles.[2][4] The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas.[2][3] This robust and versatile reaction remains a primary method for introducing a nitrile group onto an aromatic ring.[5]

The Rise of the Trifluoromethyl Group in Applied Chemistry

In the mid-20th century, the introduction of fluorine and fluorinated groups into organic molecules began to attract significant attention, particularly in medicinal chemistry.[6][7] The trifluoromethyl (-CF₃) group was identified as a critical pharmacophore due to its unique properties. Its strong electron-withdrawing nature, high metabolic stability, and increased lipophilicity can profoundly enhance a drug candidate's efficacy, membrane permeability, and pharmacokinetic profile.[6][8][9] The trifluoromethyl group is often used as a bioisostere for chlorine atoms or methyl groups, offering steric similarity with distinct electronic properties.[6] This growing appreciation for the -CF₃ group drove demand for versatile, fluorinated building blocks.

The synthesis of this compound thus emerged as a practical application of the well-established Sandmeyer cyanation to a strategically designed aniline precursor, 3-Chloro-4-aminobenzotrifluoride, to create a bifunctional intermediate primed for further elaboration in drug discovery and agrochemical development programs.

Synthesis and Methodologies

The primary and most industrially relevant route to this compound is the Sandmeyer reaction, starting from 4-amino-3-chlorobenzotrifluoride. Alternative methods and improvements continue to be explored to enhance yield, purity, and operational safety.

Primary Synthetic Route: The Sandmeyer Reaction

This pathway involves two key steps: the diazotization of the starting aniline followed by a copper-catalyzed cyanation. The choice of this method is driven by the ready availability of the aniline precursor and the high efficiency of the Sandmeyer reaction for this class of compounds.

Caption: General workflow for the Sandmeyer synthesis of this compound.

Detailed Experimental Protocol (Illustrative):

-

Diazotization:

-

To a stirred solution of hydrochloric acid in water, cool the mixture to 0-5 °C using an ice-salt bath.

-

Slowly add 4-amino-3-chlorobenzotrifluoride to the cold acid solution to form the corresponding amine salt slurry.

-

Prepare a solution of sodium nitrite (NaNO₂) in water.

-

Add the sodium nitrite solution dropwise to the amine salt slurry, ensuring the temperature is strictly maintained below 5 °C. The formation of the diazonium salt is indicated by a change in the reaction mixture.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 15-30 minutes.

-

-

Sandmeyer Cyanation:

-

In a separate reaction vessel, prepare a solution or slurry of copper(I) cyanide (CuCN) in a suitable solvent (e.g., water or toluene).

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture. This addition is often exothermic and may be accompanied by vigorous nitrogen gas evolution, requiring careful control of the addition rate and temperature.

-

After the addition is complete, slowly warm the reaction mixture to a specified temperature (e.g., 50-70 °C) and hold for several hours until the reaction is complete, as monitored by TLC or HPLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with an appropriate organic solvent (e.g., toluene or dichloromethane).

-

Wash the organic layer sequentially with water, a dilute sodium carbonate solution, and brine to remove residual acids and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation or recrystallization to obtain a product of high purity.

-

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 1813-33-8 | |

| Molecular Formula | C₈H₃ClF₃N | |

| Molecular Weight | 205.56 g/mol | |

| Appearance | Colorless to light yellow liquid or solid | |

| Boiling Point | 192-193 °C (lit.) | |

| Density | 1.389 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.4840 (lit.) | |

| Flash Point | 104.4 °C (closed cup) | |

| Synonyms | 3-Chloro-4-cyanobenzotrifluoride |

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The electron-withdrawing nature of both the nitrile and trifluoromethyl groups activates the aromatic ring, making the chloro substituent susceptible to nucleophilic aromatic substitution (SNAr).[1][10]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Sandmeyer_reaction [chemeurope.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The trifluoromethyl group in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Reactive Sites of 2-Chloro-4-(trifluoromethyl)benzonitrile

Introduction

2-Chloro-4-(trifluoromethyl)benzonitrile is a highly functionalized aromatic compound of significant interest in the pharmaceutical, agrochemical, and materials science sectors.[1][2][3] Its chemical architecture, featuring a benzonitrile core substituted with a chloro group, a nitrile group, and a trifluoromethyl group, creates a unique electronic landscape that defines its reactivity.[4] This guide provides an in-depth analysis of the molecule's key reactive sites, offering field-proven insights into its chemical behavior and synthetic utility for researchers, scientists, and drug development professionals. The strategic placement of three distinct electron-withdrawing groups governs the molecule's reactivity, making it a versatile intermediate for constructing complex molecular frameworks.[1][5]

| Property | Value | Source |

| Molecular Formula | C₈H₃ClF₃N | [1] |

| Molecular Weight | 205.56 g/mol | [1] |

| CAS Number | 1813-33-8 | [1] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 192-193 °C (lit.) | |

| Density | 1.389 g/mL at 25 °C (lit.) |

Analysis of the Core Reactive Sites

The reactivity of this compound is not random; it is dictated by the electronic interplay of its functional groups. Three primary sites are susceptible to chemical transformation under distinct conditions.

Caption: Key reactive centers on the this compound molecule.

The Aromatic Ring: A Platform for Nucleophilic Aromatic Substitution (SNAr)

The most significant feature of the aromatic ring in this molecule is its profound electron deficiency. The trifluoromethyl (-CF₃) group, the nitrile (-CN) group, and the chlorine (-Cl) atom are all potent electron-withdrawing groups (EWGs). This has two major consequences:

-

Deactivation towards Electrophilic Attack: The ring is strongly deactivated towards traditional electrophilic aromatic substitution (EAS) reactions like nitration or Friedel-Crafts alkylation.[6][7]

-

Activation towards Nucleophilic Attack: The EWGs, particularly the -CF₃ and -CN groups positioned para and ortho to the chlorine atom, respectively, strongly activate the ring for nucleophilic aromatic substitution (SNAr).[8][9] This is the most synthetically valuable reaction pathway for this molecule.

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[10] The electron-withdrawing groups are crucial as they delocalize and stabilize this negative charge. Subsequently, the chloride ion is eliminated, restoring aromaticity and yielding the substituted product.

Caption: General workflow for the Nucleophilic Aromatic Substitution (SNAr) pathway.

This reactivity makes the chlorine atom at the C2 position an excellent leaving group, allowing for the introduction of a wide variety of nucleophiles, including amines, alkoxides, and thiolates, to forge new C-N, C-O, and C-S bonds.[1]

The Nitrile Group (C≡N): A Gateway to Amines and Carboxylic Acids

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[11][12] This site offers two primary, high-yield transformation pathways.

-

Reduction to a Primary Amine: The nitrile group can be readily reduced to an aminomethyl group (-CH₂NH₂). This transformation is fundamental in drug development for introducing a basic amine, which can be crucial for forming salts with improved solubility or for key binding interactions. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this conversion.[13][14] Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon is also a widely used industrial method.[15][16]

-

Hydrolysis to a Carboxylic Acid: Under aqueous acidic or basic conditions, the nitrile group can be hydrolyzed.[11][13] The reaction proceeds through an intermediate amide (-CONH₂), which can sometimes be isolated under carefully controlled, milder basic conditions.[12][17] However, vigorous heating in strong acid or base will drive the reaction to completion, yielding the corresponding carboxylic acid (-COOH).[18][19] This provides a route to synthesize 2-chloro-4-(trifluoromethyl)benzoic acid, another valuable synthetic intermediate.

Caption: Primary synthetic transformations of the nitrile functional group.

The Trifluoromethyl Group (-CF₃): An Unreactive Modulator

The trifluoromethyl group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance properties like metabolic stability, lipophilicity, and binding affinity.[4][20][21] From a reactivity standpoint, the -CF₃ group on this molecule is exceptionally stable. The carbon-fluorine bond is one of the strongest in organic chemistry, making this group resistant to transformation under most synthetic conditions.[20]

Its primary role is not to react, but to influence the reactivity of the other sites.[7] As a powerful electron-withdrawing group through the inductive effect, it significantly contributes to the electron deficiency of the aromatic ring, thereby activating the C2 position for the critical SNAr reaction.[4][20]

Experimental Protocols: Self-Validating Methodologies

The following protocols are presented as robust, self-validating systems. Each includes checkpoints for reaction monitoring and purification to ensure the integrity of the outcome.

Protocol 1: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a typical SNAr reaction to displace the chlorine atom with a primary amine.

-

System Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.), the desired primary amine (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Reaction Execution: Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine.

-

Self-Validation (Monitoring): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Purification: Cool the mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Product Characterization: Purify the crude product by column chromatography on silica gel to yield the desired N-substituted 2-amino-4-(trifluoromethyl)benzonitrile.

Protocol 2: Base-Catalyzed Hydrolysis of the Nitrile Group

This protocol details the conversion of the nitrile to a carboxylic acid under basic conditions.

-